

AMG319 Clinical Trial & Circulating Immune Marker Data

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Compound Focus: AMG319

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The following table summarizes key experimental findings on circulating and tumor immune markers from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial of **AMG319** in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].

Aspect	Experimental Findings
Clinical Trial Design	Neoadjuvant, double-blind, placebo-controlled, Phase II. 33 patients randomized (2:1 AMG319:placebo). Doses: 400 mg or 300 mg daily for 7-24 days [1] [2].
Key Circulating Immune Marker	Increase in activated circulating Tregs: PI3K δ inhibition led to a significant increase in activated circulating regulatory T cells (Tregs), while proportion/activation in placebo group remained stable [1] [2].

| **Tumor Microenvironment (TME) Markers** | **Reduced intratumoral Tregs:** Significant reduction in FOXP3 transcript levels and Treg cell abundance in tumors, especially when assessed shortly after treatment cessation [1] [2]. **Enhanced T cell cytotoxicity:** Bulk RNA-seq of tumor-infiltrating CD8+ T cells showed higher expression of **IFNG**, **GZMB**, and **PRF1** post-treatment. Single-cell RNA-seq confirmed increased cytotoxicity genes in CD4+ and CD8+ T cell clusters [1] [2]. | **Proposed Mechanism of Marker Change** | PI3K δ inhibition presumed to influence Treg proliferation or displace activated Tregs from tissues by altering tissue homing factors (e.g., KLF2, S1PR1), contributing to both anti-tumor immunity and toxicity [1] [2]. |

Detailed Experimental Protocols

For researchers looking to validate these findings, here are the key methodologies used in the **AMG319** study [1] [2]:

- **Immune Cell Profiling:** Circulating Treg cells and their activation status were assessed in patient blood samples. The specific techniques used for immunophenotyping were not detailed in the abstract but typically involve flow cytometry.
- **Tumor Microenvironment Analysis:**
 - **RNA-Sequencing:** Whole-tumour RNA-seq was performed on pre- and post-treatment tumour samples to identify differentially expressed genes (DEGs).
 - **Single-Cell RNA-Seq (scRNA-seq):** Used to analyze tumor-infiltrating T cells, revealing cluster-specific increases in cytotoxicity gene expression and modest clonal expansion.
 - **Immunohistochemistry (IHC):** Applied to quantify intratumoral Treg cell levels in patient tumour tissue sections.
- **Target Engagement Verification:** To confirm **AMG319** activity, researchers measured:
 - **Phosphorylated AKT (pAKT) levels in B cells** as a pharmacodynamic marker of PI3K δ pathway inhibition.
 - **Drug levels** in patient samples.

AMG319 Mechanism of Action and Toxicity Insights

The study provided a deep mechanistic explanation for both the efficacy and immune-related adverse events (irAEs) of **AMG319**, summarized in the diagram below.



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This mechanism reveals a key consideration for PI3Kδ inhibitor development: **their therapeutic effect and toxicity may stem from the same systemic action on Treg cells** [1] [2]. The discovery that **intermittent**

dosing in mouse models achieved significant tumor growth reduction without inducing pathogenic T cells in the colon provides a crucial strategy for mitigating irAEs in future clinical applications [1] [2].

Research Implications and Future Directions

- **Focus on Intermittent Dosing:** The promising preclinical data on intermittent dosing schedules to uncouple efficacy from toxicity should be a primary focus for future clinical trial design [1] [2].
- **Explore Combination Therapies:** Given the potency of PI3K δ i, research into combinations with other agents, potentially at lower doses, could improve the therapeutic window [3].
- **Leverage Specific Biomarkers:** The identified changes in activated circulating Tregs, along with pAKT in B cells, serve as valuable pharmacodynamic biomarkers for validating target engagement in future studies [1] [2].

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References

1. Intermittent PI3K δ inhibition sustains anti-tumour immunity and ... [pmc.ncbi.nlm.nih.gov]
2. Intermittent PI3K δ inhibition sustains anti-tumour immunity ... [nature.com]
3. Targeting Class I-II-III PI3Ks in Cancer Therapy [mdpi.com]

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